Ethyl 3-fluoroprop-2-enoate

Fluorinated polymers Radical polymerization Monomer reactivity

Ethyl 3-fluoroprop-2-enoate (also referred to as ethyl 3-fluoroacrylate) is a fluorinated α,β-unsaturated ester with molecular formula C5H7FO2 and molecular weight 118.11 g/mol. It exists as two stereoisomers with distinct CAS registry numbers: the (E)-isomer (CAS 213388-59-1) and the (Z)-isomer (CAS 131981-91-4), with the stereochemically undefined mixture also registered under CAS 131981-92-5.

Molecular Formula C5H7FO2
Molecular Weight 118.11 g/mol
Cat. No. B15061387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-fluoroprop-2-enoate
Molecular FormulaC5H7FO2
Molecular Weight118.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CF
InChIInChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3
InChIKeyIZRFZANQMUWZFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Fluoroprop-2-Enoate: Procurement-Relevant Identity and Classification for Research Use


Ethyl 3-fluoroprop-2-enoate (also referred to as ethyl 3-fluoroacrylate) is a fluorinated α,β-unsaturated ester with molecular formula C5H7FO2 and molecular weight 118.11 g/mol . It exists as two stereoisomers with distinct CAS registry numbers: the (E)-isomer (CAS 213388-59-1) and the (Z)-isomer (CAS 131981-91-4), with the stereochemically undefined mixture also registered under CAS 131981-92-5 [1]. The compound features a vinyl fluorine substituent conjugated to an acrylate ester, conferring unique electronic properties and reactivity patterns compared to non-fluorinated acrylate analogs [2].

Why Ethyl 3-Fluoroprop-2-Enoate Cannot Be Replaced by Non-Fluorinated Acrylate Analogs in Critical Applications


Non-fluorinated acrylate esters such as ethyl acrylate (CAS 140-88-5) and methyl acrylate (CAS 96-33-3) are freely polymerizable by radical initiation and serve as foundational monomers in polymer chemistry. In contrast, trans-ethyl 3-fluoroacrylate exhibits a fundamentally divergent polymerization profile: it fails to undergo radical-initiated homopolymerization under standard benzoyl peroxide or AIBN initiation conditions, instead forming 1:1 adducts with α-alkoxy radicals in high yield [1][2]. This distinct behavior is attributed to the electronic influence of the β-fluorine substituent, which alters the stability of propagating radical intermediates and facilitates alternative reaction pathways [1]. Consequently, generic substitution with ethyl acrylate would produce entirely different synthetic outcomes—polymer formation versus monomer adduct generation—rendering the compounds non-interchangeable in any context requiring predictable reactivity or specific molecular architecture.

Quantitative Differential Evidence: Ethyl 3-Fluoroprop-2-Enoate vs. Closest Analogs and Alternatives


Radical Polymerization Behavior: trans-Ethyl 3-Fluoroacrylate vs. Ethyl Acrylate

trans-Ethyl 3-fluoroacrylate exhibits complete resistance to radical-initiated homopolymerization, a property that sharply contrasts with ethyl acrylate. Under identical radical initiation conditions with benzoyl peroxide (BPO), trans-ethyl 3-fluoroacrylate yields no polymer, with starting material recovered in high yield, whereas ethyl acrylate undergoes facile polymerization [1][2]. The fluorinated monomer instead forms 1:1 adducts with α-alkoxy radicals in high yield [1].

Fluorinated polymers Radical polymerization Monomer reactivity

Diels–Alder Dienophile Reactivity: Ethyl 3-Fluoroacrylate vs. Non-Fluorinated Acrylate Dienophiles

Ethyl 3-fluoroacrylate functions as an effective dienophile in Diels–Alder reactions with conjugated dienes, including butadiene, isoprene, piperylene, and cyclopentadiene, enabling the construction of fluorinated cyclic frameworks [1][2]. The β-fluorine substituent enhances dienophile electrophilicity relative to non-fluorinated acrylate esters, as established in studies of fluoropropenoate dienophiles showing enhanced reactivity and altered stereoselectivity in cycloadditions with cyclopentadiene [2]. Non-fluorinated acrylate-type dienophiles are generally considered unreactive in Diels–Alder reactions [3].

Diels–Alder cycloaddition Fluorinated dienophiles Cyclic compound synthesis

1,3-Dipolar Cycloaddition Selectivity: (E)-Ethyl 3-Fluoroacrylate as the First Demonstrated Fluoroalkene Dipolarophile

(E)-Ethyl 3-fluoroacrylate represents the first reported fluoroalkene to undergo 1,3-dipolar cycloaddition with azomethine ylides, yielding enantiopure fluorinated prolines bearing four chiral centers [1]. While direct comparative data with non-fluorinated acrylates under identical conditions are not available, the reaction proceeds with regio- and stereoselectivity, demonstrating that the β-fluorine substituent does not preclude productive cycloaddition and may influence stereochemical outcomes relative to non-fluorinated analogs [1].

1,3-Dipolar cycloaddition Fluorinated heterocycles Stereoselective synthesis

Stereoisomer Distinction: (E)- vs. (Z)-Ethyl 3-Fluoroprop-2-Enoate Procurement Specification

Ethyl 3-fluoroprop-2-enoate is commercially available as two distinct stereoisomers with independent CAS registry numbers: (E)-isomer (CAS 213388-59-1) and (Z)-isomer (CAS 131981-91-4), in addition to the stereochemically undefined mixture (CAS 131981-92-5) . The (E)-isomer features InChIKey IZRFZANQMUWZFZ-ONEGZZNKSA-N, while the (Z)-isomer is distinctly cataloged with different physical property descriptors [1]. While direct comparative reactivity data between isomers are not currently published, stereochemistry fundamentally influences cycloaddition regioselectivity and stereoselectivity outcomes, as demonstrated in the 1,3-dipolar cycloaddition studies employing the (E)-isomer [2].

Stereochemistry Isomer specification Analytical characterization

Synthetic Accessibility: Tarrant–Stump Acetal Route vs. Alternative 3-Fluoroacrylate Syntheses

The Tarrant–Stump acetal route provides a multistep synthesis of ethyl 3-fluoroacrylate from fluorotribromomethane and ethyl vinyl ether via UV-initiated condensation, Caro‘s acid oxidation, triethylamine-mediated dehydrobromination, and tributyltin hydride reduction [1]. This method addresses the synthetic gap identified by authors who noted that while 2-fluoroacrylate syntheses are well-documented, 3-fluoroacrylic acid derivative preparations have been comparatively understudied [1]. Alternative approaches include fluoro-Pummerer rearrangement of sulfoxides using DAST and triethylborane-induced radical additions to ketene silyl acetals, though each presents distinct step-count and reagent-handling considerations [1].

Fluorinated monomer synthesis Tarrant–Stump methodology Process chemistry

Fluorine Substitution Position Effects: β-Fluoro vs. α-Fluoro vs. β,β-Difluoro Acrylates

The position and number of fluorine substituents on the acrylate scaffold produce fundamentally different polymerization behaviors. trans-Ethyl 3-fluoroacrylate (β-fluoro) does not undergo radical-initiated polymerization [1]. Ethyl α-fluoroacrylate polymerizes with reactivity similar to methyl acrylate and yields a polymer with greater heat resistance than non-fluorinated polyacrylates [1]. Ethyl 2-methyl-3,3-difluoroacrylate (β,β-difluoro) similarly fails to polymerize under radical initiation [1][2]. This pattern indicates that β-fluorine substitution, regardless of whether mono- or difluoro, suppresses radical polymerization, while α-fluorine substitution does not.

Fluorine positional isomerism Structure-reactivity relationships Monomer design

Evidence-Driven Application Scenarios for Ethyl 3-Fluoroprop-2-Enoate in Research and Industrial Settings


Synthesis of Fluorinated Proline Analogs for Medicinal Chemistry

Medicinal chemistry groups seeking to synthesize enantiopure fluorinated proline derivatives as conformationally constrained building blocks or enzyme inhibitor scaffolds should select (E)-ethyl 3-fluoroacrylate as the dipolarophile of choice. The compound has been demonstrated to undergo 1,3-dipolar cycloaddition with azomethine ylides to yield fluorinated prolines bearing four chiral centers [1]. Non-fluorinated acrylate analogs would produce non-fluorinated prolines lacking the metabolic stability and conformational effects conferred by fluorine substitution.

Diels–Alder Construction of Fluorinated Cyclic Frameworks

Synthetic organic chemists pursuing Diels–Alder cycloadditions to access fluorinated cyclohexene or bicyclic scaffolds should employ ethyl 3-fluoroacrylate as the dienophile component. The compound reacts with butadiene, isoprene, piperylene, and cyclopentadiene to deliver fluorinated cyclic products [2]. Non-fluorinated acrylate dienophiles are generally unreactive in Diels–Alder reactions [3], making ethyl 3-fluoroacrylate essential for synthetic routes requiring a fluorinated dienophile.

Stereochemically Defined Building Block Procurement for Asymmetric Synthesis

Researchers conducting asymmetric synthesis must specify and procure the stereochemically pure (E)-isomer (CAS 213388-59-1) or (Z)-isomer (CAS 131981-91-4) rather than the undefined mixture (CAS 131981-92-5) . Stereochemical identity directly influences cycloaddition regio- and stereoselectivity outcomes [1]. Procuring the incorrect isomer may irreproducibly alter stereochemical outcomes, compromising synthetic route validation.

Radical-Mediated Small-Molecule Functionalization via α-Alkoxy Radical Trapping

trans-Ethyl 3-fluoroacrylate is uniquely suited for radical-mediated small-molecule functionalization strategies that exploit its inability to homopolymerize. Under radical initiation conditions, the compound forms 1:1 adducts with α-alkoxy radicals in high yield rather than undergoing chain-growth polymerization [4]. This divergent reactivity makes it the appropriate selection over ethyl acrylate or ethyl α-fluoroacrylate for workflows requiring controlled radical adduct formation.

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